molecular formula C14H11N3O B5152179 N-(1H-indazol-5-yl)benzamide

N-(1H-indazol-5-yl)benzamide

Cat. No.: B5152179
M. Wt: 237.26 g/mol
InChI Key: ABOFPYLENBBLEJ-UHFFFAOYSA-N
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Description

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole ring system, a fusion of benzene (B151609) and pyrazole (B372694) rings, is considered a "privileged structure" in medicinal chemistry. longdom.orgsamipubco.com This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, making them invaluable starting points for drug discovery. samipubco.com The versatility of the indazole scaffold stems from its unique structural and electronic properties. longdom.org It exists in tautomeric forms, with the 1H-indazole form being the most thermodynamically stable and predominant. mdpi.com This structural flexibility, combined with its aromatic nature, allows indazole-containing molecules to mimic endogenous biomolecules and engage in a variety of interactions with enzymes and receptors. longdom.orgsamipubco.com

The significance of the indazole nucleus is underscored by its presence in numerous marketed drugs and clinical candidates. researchgate.netnih.gov These compounds exhibit a wide array of biological activities, including anti-inflammatory, antitumor, antibacterial, and anti-HIV properties. mdpi.comresearchgate.net The scaffold's ability to impart favorable pharmacokinetic properties, such as metabolic stability and good bioavailability, further enhances its utility in drug development. samipubco.com

Table 1: Examples of Marketed Drugs Containing the Indazole Scaffold
Drug NameTherapeutic ClassKey Biological Action
PazopanibAnticancer (Tyrosine Kinase Inhibitor)Inhibits multiple tyrosine kinases involved in tumor growth and angiogenesis. samipubco.commdpi.com
BenzydamineAnti-inflammatory (NSAID)Inhibits pro-inflammatory cytokines. mdpi.com
BendazacAnti-inflammatory (NSAID)Inhibits protein denaturation. mdpi.com
EntrectinibAnticancer (Tyrosine Kinase Inhibitor)Inhibitor of ALK, ROS1, and TRK kinases. nih.gov

Benzamide (B126) Derivatives: Design Principles and Pharmacological Relevance

Benzamides, compounds containing a benzoyl group linked to a nitrogen atom, are a cornerstone in pharmaceutical research. ontosight.aiwalshmedicalmedia.com This class of compounds is known for a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic effects. ontosight.aiwalshmedicalmedia.comvalpo.edu The benzamide moiety's utility lies in its ability to act as a versatile pharmacophore that can be readily modified. The substitution pattern on both the benzene ring and the amide nitrogen significantly influences the molecule's physicochemical properties—such as lipophilicity and solubility—and its interactions with biological targets. ontosight.ai

Hypothesis and Rationale for Investigating N-(1H-indazol-5-yl)benzamide

The primary rationale for investigating this compound and its analogs is not typically for the compound's direct therapeutic use, but rather for its role as a crucial building block or fragment in drug discovery. The hypothesis is that by combining the privileged indazole scaffold with the versatile benzamide linker, a core structure is created that can be elaborated upon to generate potent and selective inhibitors for specific biological targets.

This approach is evident in several research trajectories where the this compound core is a recurring motif. For example, in the development of inhibitors for Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML), the indazole fragment is hypothesized to act as an effective "hinge binder" within the ATP-binding pocket of the kinase. nih.govtandfonline.com The benzamide portion then serves as a linker to which various substituted groups can be attached to explore and optimize interactions with adjacent hydrophobic regions of the enzyme, thereby enhancing inhibitory activity and selectivity. tandfonline.comhanyang.ac.kr

Similarly, this core structure has been used to develop inhibitors for other targets, such as monoamine oxidase B (MAO-B), implicated in neurodegenerative diseases. researchgate.net Here, the rationale is that the indazole-benzamide combination provides a rigid and structurally defined platform for orienting specific substituents that can form critical interactions within the MAO-B active site. researchgate.netresearchgate.net

Overview of Research Trajectories for this compound and its Analogs

Research centered on the this compound framework has diversified into several key therapeutic areas, primarily driven by the principles of structure-based drug design.

Oncology: A significant focus has been on developing kinase inhibitors. Analogs of this compound have been synthesized and evaluated as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a validated target for acute myeloid leukemia (AML). nih.govresearchgate.net One study reported a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide derivatives, which demonstrated strong inhibitory activity against both wild-type and mutant forms of FLT3. nih.govtandfonline.com Another line of research explored derivatives as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), with some compounds showing activity in the micromolar range. tandfonline.com

Neurodegenerative Diseases: The scaffold has been employed to design inhibitors of monoamine oxidase B (MAO-B), an enzyme targeted in the treatment of Parkinson's disease. researchgate.net By modifying the benzamide portion of the molecule, researchers have created highly potent and selective MAO-B inhibitors, with some derivatives showing subnanomolar inhibitory concentrations and excellent selectivity over the MAO-A isoform. researchgate.net

Infectious Diseases: The framework has been investigated for activity against various pathogens. One study detailed the design of derivatives as potential anti-HIV agents, specifically as non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.net Another research effort focused on creating anti-influenza agents targeting the polymerase PA-PB1 protein-protein interface, with some indazole-containing compounds showing potent activity against both influenza A and B viruses. nih.gov

Other Therapeutic Areas: The structural motif has also been explored for other applications. Derivatives have been synthesized as ligands for nicotinic acetylcholine (B1216132) receptors (specifically the α7 subtype) and as modulators for muscarinic receptors, indicating potential applications in treating cognitive and psychiatric disorders. nih.govgoogle.mv

This diverse range of applications highlights the power of the this compound core as a foundational structure in the quest for novel therapeutics.

Table 2: Research Applications of this compound Analogs
Therapeutic AreaBiological TargetFinding/OutcomeReference
OncologyFms-like tyrosine kinase 3 (FLT3)Development of potent inhibitors for Acute Myeloid Leukemia (AML). nih.govtandfonline.com nih.govtandfonline.com
OncologyFibroblast Growth Factor Receptor (FGFR)Identification of micromolar inhibitors. tandfonline.com tandfonline.com
Neurodegenerative DiseaseMonoamine Oxidase B (MAO-B)Creation of highly potent and selective inhibitors with subnanomolar activity. researchgate.net researchgate.net
Infectious DiseaseHIV Reverse TranscriptaseDesign of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). researchgate.net researchgate.net
Infectious DiseaseInfluenza Polymerase (PA-PB1)Discovery of compounds with potent anti-influenza activity. nih.gov nih.gov
Neurology/Psychiatryα7 Nicotinic Acetylcholine ReceptorDevelopment of receptor ligands. google.mv google.mv

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1H-indazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c18-14(10-4-2-1-3-5-10)16-12-6-7-13-11(8-12)9-15-17-13/h1-9H,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOFPYLENBBLEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201917
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthetic Methodologies and Chemical Synthesis of N 1h Indazol 5 Yl Benzamide

Retrosynthetic Analysis and Key Disconnections

The retrosynthetic analysis of N-(1H-indazol-5-yl)benzamide identifies the amide bond as the most logical point for disconnection. This primary disconnection reveals two key starting materials: 5-aminoindazole (B92378) and a benzoyl synthon .

A standard and direct approach involves the formation of the amide bond between 5-aminoindazole and benzoic acid or one of its activated derivatives. This leads to the following key disconnection:

Figure 1: Retrosynthetic Analysis of this compound

Generated code

Disconnection: C(O)-N bond of the amide.

Synthons: An acyl cation synthon (from the benzoyl group) and a 5-aminoindazole nucleophile synthon.

Reagents: The synthetic equivalents for these synthons are typically benzoic acid (activated in situ) or benzoyl chloride, and 5-aminoindazole. nih.gov

This retrosynthetic strategy is favored due to the commercial availability and relative stability of both 5-aminoindazole and benzoic acid derivatives.

Convergent and Linear Synthesis Approaches

The synthesis of this compound is most efficiently achieved through a convergent synthesis approach.

The direct acylation of 5-aminoindazole with a benzoylating agent is a classic example of a highly effective convergent synthesis.

Optimization of Reaction Conditions and Catalyst Systems

The formation of the amide bond between 5-aminoindazole and a benzoic acid derivative is the critical step in the synthesis of this compound. Optimization of this reaction is crucial for achieving high yields and purity.

A common method for this transformation is the acylation of 5-aminoindazole with benzoyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct. arkat-usa.org

Alternatively, amide coupling reagents are widely used for the direct reaction of benzoic acid with 5-aminoindazole. These reagents activate the carboxylic acid, facilitating the nucleophilic attack by the amine.

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditive (optional)BaseSolventTypical Conditions
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt (1-Hydroxybenzotriazole)DIPEA, TriethylamineDMF, DCMRoom temperature
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)-DIPEA, TriethylamineDMFRoom temperature
T3P (Propylphosphonic Anhydride)-Pyridine, TriethylamineEthyl acetate, THF0 °C to room temperature
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)-DIPEADMF, DCMRoom temperature

The choice of catalyst and reaction conditions can significantly impact the reaction's efficiency. For instance, the use of boronic acids as catalysts for direct amidation has been reported as a green alternative, often requiring azeotropic removal of water. nih.gov For the synthesis of related complex benzamides, coupling reagents like EDC in combination with HOBt have been successfully employed. nih.govhanyang.ac.kr

Stereoselective Synthesis and Enantiomeric Resolution Strategies (if applicable)

The molecule this compound is achiral and does not possess any stereocenters. Therefore, stereoselective synthesis and enantiomeric resolution strategies are not applicable in this context.

Green Chemistry Principles Applied to this compound Synthesis

Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact. Key areas of focus include:

Atom Economy: The most direct synthesis, the acylation of 5-aminoindazole, has good atom economy, especially when using coupling agents where the byproducts are easily removable and of low molecular weight.

Safer Solvents: The use of hazardous solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) is common in amide bond formation. Green alternatives include exploring reactions in water, ethanol, or even solvent-free conditions. arkat-usa.orgtandfonline.com For example, the synthesis of benzamides has been reported under solvent-free conditions using enol esters as acylating agents. hanyang.ac.krpubcompare.ai

Catalysis: Employing catalytic methods over stoichiometric reagents is a core principle of green chemistry. The use of catalytic amounts of boronic acids or other organocatalysts for amidation is preferable to using stoichiometric coupling reagents. nih.gov

Energy Efficiency: Performing reactions at ambient temperature, as is often possible with efficient coupling reagents, reduces energy consumption.

Renewable Feedstocks: While the starting materials for this compound are typically derived from petrochemical sources, future research could explore bio-based routes to 5-aminoindazole and benzoic acid. A biocatalytic approach using the amide bond synthetase McbA has been shown to convert 5-aminoindazole into the corresponding amide, albeit with other carboxylic acids. mdpi.com

Structural Characterization Techniques for Synthetic Products

The identity and purity of synthesized this compound are confirmed using a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Signals corresponding to the protons of the indazole ring system and the benzoyl group. The aromatic protons will appear in the range of δ 7.0-8.5 ppm. The NH protons of the amide and indazole will show characteristic signals that may be broad and exchangeable with D₂O. For comparison, the ¹H NMR spectrum of the related N-(1H-indazol-5-yl)acetamide shows signals for the indazole protons at δ 7.38 (dd), 7.46 (d), 8.00 (s), and 8.10 (d) ppm. tandfonline.com
¹³C NMR Resonances for all carbon atoms in the molecule. The carbonyl carbon of the amide group is expected to appear around δ 165-170 ppm. Aromatic carbons will be in the δ 110-140 ppm range.
IR Spectroscopy Characteristic absorption bands for the N-H stretching of the amide and indazole (around 3300-3400 cm⁻¹), the C=O stretching of the amide (around 1650 cm⁻¹), and C=C stretching of the aromatic rings (around 1400-1600 cm⁻¹).
Mass Spectrometry (MS) The molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₄H₁₁N₃O, MW: 237.26 g/mol ). Fragmentation patterns can further confirm the structure.

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the synthesized product.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 1h Indazol 5 Yl Benzamide Analogs

Modifications on the Indazole Ring System

The indazole bicycle is a critical component of the scaffold, often serving as a "hinge-binder" that anchors the molecule into the ATP-binding site of protein kinases. nih.gov Modifications to both the pyrazole (B372694) and benzene (B151609) rings of the indazole system have profound effects on target affinity and selectivity.

The position of substitution on the indazole nitrogen atoms can significantly alter a compound's biological profile, including its potency and selectivity between different enzyme isoforms. Studies on indazole-5-carboxamides as monoamine oxidase (MAO) inhibitors have demonstrated that alkyl substitution at the N-1 versus the N-2 position leads to distinct pharmacological outcomes. optibrium.com

For instance, N-1 methylation generally favors potent and selective MAO-B inhibition. In contrast, N-2 methylation, while retaining high potency for MAO-B, tends to introduce or increase inhibitory activity against MAO-A, resulting in dual inhibitors. optibrium.com The N-unsubstituted parent compounds typically show the lowest potency. optibrium.com This differential activity is highlighted by comparing the N-1 methyl ( 13a ) and N-2 methyl ( 13b ) analogs of N-(3-chloro-4-fluorophenyl)indazole-5-carboxamide. Compound 13a is a highly selective MAO-B inhibitor, whereas 13b acts as a dual MAO-A/MAO-B inhibitor. optibrium.com

CompoundIndazole SubstitutionhMAO-A IC₅₀ (µM)hMAO-B IC₅₀ (nM)Selectivity Index (SI) for hMAO-B
10 N-H>1016.5>606
13a N-1 Methyl>100.662>15000
13b N-2 Methyl0.568.0870

Data sourced from Tzvetkov et al. optibrium.com

This demonstrates that the N-1 position is a key vector for achieving selectivity for MAO-B, while modification at N-2 can be exploited to broaden the activity profile. The mixture of N-1 and N-2 isomers has also been shown to retain high MAO-B inhibitory potency. optibrium.com

Modification of the benzene portion of the indazole ring is a common strategy to improve potency and explore interactions with solvent-exposed regions of the target protein. The C-6 position, in particular, has been a major focus for modification in the development of kinase inhibitors.

In a series of N-(1H-indazol-3-yl)benzamide derivatives designed as Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors, substitution at the C-6 position with a phenyl group was found to be a critical determinant of activity. nih.gov The nature of the substituents on this C-6 phenyl ring further modulates potency. For example, introducing electron-withdrawing groups like chlorine or trifluoromethyl at the meta positions (3,5-) of the C-6 phenyl ring often results in highly potent compounds. nih.gov

CompoundC-6 Substituent (R)FGFR1 IC₅₀ (nM)
9a 3,5-dimethoxyphenyl10.3
9j 3,5-bis(trifluoromethyl)phenyl5.8
9k 3,5-dichlorophenyl6.5
9s 4-cyanophenyl22.5

Structure: N-(6-(R)-1H-indazol-3-yl)-4-(4-ethylpiperazin-1-yl)benzamide. Data sourced from Ye et al. nih.gov

These findings suggest that the C-6 position projects into a pocket where specific electronic and steric interactions can be optimized. Studies on other kinase inhibitors have also shown that fluorine substitution at the C-6 position of the indazole ring can improve both enzymatic and cellular potency. nih.gov

Variations on the Benzamide (B126) Moiety

The benzamide portion of the scaffold typically occupies the solvent-exposed region of the ATP-binding pocket, providing numerous opportunities for modification to enhance potency, selectivity, and physicochemical properties.

The substitution pattern on the benzamide phenyl ring is a crucial element of the SAR. The position (ortho, meta, or para) and electronic nature of the substituents dictate the molecule's ability to form favorable interactions. masterorganicchemistry.com In the context of N-substituted indazole-5-carboxamides as MAO-B inhibitors, substitutions on the N-phenyl ring significantly impact potency. optibrium.com

Generally, halogen substitution is well-tolerated and often beneficial. A comparative analysis shows that di-substitution with electron-withdrawing groups, such as in the 3-chloro-4-fluoro analog (10 ), can be more potent than mono-substitution (e.g., 4-fluoro analog 11 ). optibrium.com In other series, such as pyrazolyl-benzamides, electronegative substituents in the para-position of the benzamide ring have been shown to increase potency. acs.org

CompoundN-Phenyl SubstituenthMAO-B IC₅₀ (nM)
8 Unsubstituted117
11 4-fluoro33.7
10 3-chloro-4-fluoro16.5

Structure: N-(Substituted-phenyl)-1H-indazole-5-carboxamide. Data sourced from Tzvetkov et al. optibrium.com

Conversely, in some series targeting different enzymes, larger substituents on the benzene ring have been found to reduce cytotoxic activity. nih.gov This highlights the target-dependent nature of SAR and the importance of tailoring substituents to the specific topology of the binding site.

The amide linker (-CO-NH-) is essential for correctly orienting the indazole and benzamide moieties. However, modifying or replacing this linker can lead to novel interactions and improved properties.

One common modification is the replacement of the benzamide with a phenylurea. In a series of FMS-like tyrosine kinase 3 (FLT3) inhibitors, both benzamide and phenylurea derivatives based on a 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole scaffold were synthesized and evaluated. This direct comparison allows for an assessment of the linker's role in activity. tandfonline.com

Another strategy involves replacing the carboxamide with a bioisostere, such as a sulfonamide or a reversed amide. For example, N-(1H-indazol-5-yl)benzenesulfonamide derivatives have been investigated, demonstrating that the core scaffold can tolerate significant changes to the linker. acs.org Furthermore, replacement of the carboxamide linker with a methanimine (B1209239) spacer (-CH=N-) has yielded a novel class of highly potent and selective MAO-B inhibitors, indicating that the hydrogen bond donor/acceptor pattern of the original amide is not always essential for high affinity. researchgate.net

Pharmacophore Elucidation and Mapping

Pharmacophore modeling distills the key steric and electronic features required for a molecule to bind to its biological target. For N-(1H-indazol-5-yl)benzamide and its analogs targeting protein kinases, a general pharmacophore model has emerged from numerous studies. nih.govpreprints.org

The essential features typically include:

A Hinge-Binding Motif: The indazole ring, particularly the N-1 nitrogen and the adjacent N-H group, acts as a hydrogen bond donor and acceptor, forming critical interactions with the "hinge region" of the kinase ATP-binding site. The 3-amino-indazole is a well-established hinge-binder. nih.gov

A Hydrophobic Core: The fused ring system of the indazole provides a rigid hydrophobic core that engages in van der Waals and π-π stacking interactions with nonpolar residues in the binding pocket. rsc.org

A Solvent-Exposed Moiety: The benzamide portion extends towards the solvent-exposed region of the binding site. This part of the molecule often contains additional hydrogen bond acceptors/donors or hydrophobic groups that can be modified to fine-tune potency and selectivity. For instance, in FGFR1 inhibitors, a terminal basic amine on the benzamide moiety was found to be crucial for activity. nih.gov

A representative pharmacophore model for an indazole-based kinase inhibitor would thus feature a hydrogen bond donor/acceptor pair on the indazole, an aromatic/hydrophobic feature for the core, and another set of features (e.g., hydrogen bond acceptor, hydrophobic group) on the distal benzamide ring. nih.govpreprints.org This understanding of the required spatial arrangement of functional groups is instrumental in the rational design of new, more effective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug design for understanding the mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogs of this compound, these computational models provide insights into the structural features essential for their therapeutic effects.

3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. These techniques generate 3D models that correlate the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties of molecules with their biological potency. researchgate.netfrontiersin.org

A study on a series of 1H-Pyrrolo[3,2-c] pyridine (B92270) derivatives, which share structural similarities with indazoles, as inhibitors of Tyrosine Threonine Kinase (TTK), utilized both CoMFA and CoMSIA to build predictive models. frontiersin.org The dataset compounds were aligned using both ligand-based and structure-based methods, with the structure-based alignment yielding the most statistically robust models. frontiersin.orgnih.gov For the CoMFA model, electrostatic fields contributed 68.3% and steric fields 31.7% to the model, indicating the significant role of electronic properties in ligand binding. nih.gov The CoMSIA model further dissected the interactions, showing contributions from electrostatic (23.1%), hydrophobic (25.1%), hydrogen bond donor (17.7%), and hydrogen bond acceptor (21.2%) fields. frontiersin.org These models not only showed good statistical correlation but also high predictive power for new compounds. nih.gov

Similarly, 3D-QSAR studies were conducted on pteridin-7(8H)-one derivatives targeting FMS-like tyrosine kinase-3 (FLT3), a target for which indazole-based inhibitors have also been developed. researchgate.netnih.gov The CoMFA and CoMSIA models developed in this context provided satisfactory statistical results, which were then used to guide the design of new, more potent inhibitors. researchgate.net Another investigation on N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide analogs as antifungal agents also successfully employed CoMFA and CoMSIA. nih.gov The resulting models helped to elucidate the key structural requirements for their activity against phytopathogenic fungi like Pythium aphanidermatum and Rhizoctonia solani. nih.gov

The predictive power of these models is validated through various statistical metrics. A representative QSAR model for TTK inhibitors demonstrated strong correlative and predictive capabilities, as detailed in the table below.

ModelAlignment Methodq² (Cross-validated r²)r² (Non-cross-validated r²)Predicted r²Field Contributions
CoMFAStructure-Based0.5890.9020.751Steric: 31.7%, Electrostatic: 68.3%
CoMSIAStructure-Based0.6900.9310.767Steric: 12.9%, Electrostatic: 23.1%, Hydrophobic: 25.1%, H-Bond Donor: 17.7%, H-Bond Acceptor: 21.2%

This table summarizes the statistical validation parameters for 3D-QSAR models developed for a series of kinase inhibitors, highlighting the models' robustness and the relative importance of different molecular fields. frontiersin.orgnih.gov

These QSAR studies provide a theoretical framework for the structural optimization of novel indazole-based compounds, enabling the rational design of analogs with enhanced potency and selectivity. researchgate.netnih.gov

Fragment-Based Drug Design (FBDD) Strategies for this compound Analogs

Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient strategy for lead discovery. openaccessjournals.com This approach begins by screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind weakly to the biological target. frontiersin.org These initial fragment hits are then optimized and grown or linked together to produce a high-affinity lead compound. openaccessjournals.com This methodology has been successfully applied to the discovery of various kinase inhibitors, including those based on the indazole scaffold.

One prominent example is the discovery of 1H-indazole derivatives as inhibitors of Fibroblast Growth Factor Receptors (FGFRs) through fragment-led de novo design. nih.gov The process starts by identifying privileged fragments that can bind effectively in the target's active site. For FGFRs, the indazole core serves as an excellent starting point or "hinge-binder" that can form key interactions within the ATP-binding pocket. nih.gov

In a similar vein, a fragment-based approach was used to develop novel STAT3 inhibitors. nih.gov Researchers utilized privileged fragments from known STAT3 inhibitors to synthesize new chemical scaffolds. By merging these fragments, they identified potent lead compounds with significantly improved anti-proliferative activity. nih.gov This strategy, sometimes termed a deconstruction-reconstruction approach, leverages the structural information from existing potent ligands. nih.gov

The FBDD process typically involves several key steps:

Fragment Library Screening: A library of fragments (typically with a molecular weight < 300 Da) is screened against the target protein using biophysical techniques like NMR spectroscopy, X-ray crystallography, or surface plasmon resonance. frontiersin.orgacs.org

Hit Identification and Validation: Fragments that bind to the target are identified and their binding mode is often determined, for instance, by co-crystallization with the protein.

Fragment Evolution: The identified fragment hits are then optimized to increase potency. This can be achieved through:

Fragment Growing: Extending the fragment by adding new functional groups to engage with adjacent pockets on the protein surface. openaccessjournals.com

Fragment Linking: Connecting two or more fragments that bind to nearby sites to create a single, more potent molecule. openaccessjournals.com

Fragment Merging: Combining the features of overlapping fragments into a novel chemical entity. openaccessjournals.com

An example of this process can be seen in the development of kinase inhibitors where an indazole fragment is identified as a hinge-binder. This fragment is then elaborated upon by adding different side chains to optimize interactions with other parts of the kinase domain, leading to highly potent and selective inhibitors. nih.govnih.gov

TargetFragment Hit ExampleLead Compound Derived from FragmentPotency of Lead Compound (IC₅₀/Kᵢ)
FGFR11H-Indazole Core1H-Indazole-based derivatives0.8–90 μM
STAT31,1-dioxo-1H-1λ⁶-benzo[b]thiophen-6-yl fragmentCompound 5 (HJC0123)Low micromolar to nanomolar
σ1 ReceptorBenzofuran and Indazole fragmentsSpirocyclic pyranopyrazole derivative0.55 nM

This table illustrates the application of FBDD, showing how initial fragments are developed into potent lead compounds for various therapeutic targets. nih.govnih.govnih.gov

The FBDD approach offers several advantages, including a more efficient exploration of chemical space and a higher probability of developing leads with drug-like properties. openaccessjournals.com For scaffolds like this compound, this strategy provides a systematic path to optimize core structures and discover novel therapeutic agents.

Mechanistic Investigations and Target Engagement of N 1h Indazol 5 Yl Benzamide

Enzymatic Inhibition and Activation Profiling

Direct enzymatic inhibition or activation data for N-(1H-indazol-5-yl)benzamide is scarce. However, the broader class of indazole-based compounds has been extensively investigated as inhibitors of various enzymes, particularly protein kinases. For instance, derivatives of this compound have been explored for their potential to inhibit kinases involved in cell proliferation and signaling. nih.govnih.gov The indazole ring, a key component of this compound, is known to interact with the hinge region of the ATP-binding pocket of many kinases. nih.gov

Studies on related structures, such as N-substituted prolinamido indazoles, have identified potent inhibitors of Rho kinase (ROCK). mdpi.comnih.gov Similarly, certain N-(1H-indol-5-yl)benzamide derivatives have demonstrated inhibitory activity against monoamine oxidase B (MAO-B), suggesting a potential area of investigation for indazole analogs. researchgate.net While these findings highlight the potential of the core scaffold, specific enzymatic profiling data for this compound is not currently published.

Receptor Binding Affinity and Selectivity Assays

Information regarding the direct binding affinity and selectivity of this compound for specific receptors is not well-documented. However, the benzamide (B126) moiety is a common feature in ligands for various receptors, including dopamine (B1211576) and serotonin (B10506) receptors. Arylpiperazine derivatives with a terminal benzamide fragment have been assayed for their affinity to dopaminergic and serotonergic receptors. google.com

Furthermore, derivatives of the indazole structure have been investigated for their interaction with other receptor types. For example, some indazole-based compounds have been developed as positive allosteric modulators (PAMs) of muscarinic acetylcholine (B1216132) receptors (M5). nih.govnih.gov Additionally, studies on granisetron (B54018) derivatives, which feature an indazole carboxamide, have explored their binding affinity for the 5-HT3 receptor. acs.org These examples underscore the potential for the this compound structure to interact with various receptor systems, though specific binding assays for the parent compound are needed for confirmation.

Cellular Pathway Modulation and Signal Transduction Studies

Given the focus on kinase inhibition for many indazole-based compounds, it is plausible that this compound could modulate cellular signaling pathways regulated by kinases. However, direct evidence from cellular pathway studies for this specific compound is lacking.

Kinase Activity Modulation

The primary area of investigation for compounds containing the this compound scaffold is the modulation of kinase activity. Numerous patents and research articles describe the synthesis of derivatives as inhibitors of a wide array of kinases. google.com For example, derivatives of N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. nih.govtandfonline.comhanyang.ac.kr Other related indazole derivatives have been investigated as inhibitors of TTK kinase, ALK5, and various other protein kinases. ebi.ac.ukuni-muenster.de These studies consistently point to the indazole moiety playing a crucial role in binding to the kinase active site.

Receptor Agonism/Antagonism

There is no specific data available to classify this compound as a receptor agonist or antagonist. As mentioned previously, related benzamide and indazole derivatives have been shown to interact with various G-protein coupled receptors, but the specific functional activity of the parent compound remains uncharacterized.

Protein-Protein Interaction Disruption

Currently, there are no published studies that investigate the potential of this compound to disrupt protein-protein interactions.

Target Identification and Validation Strategies

For the derivatives of this compound, target identification and validation have often been pursued through a combination of in vitro kinase screening panels and cellular assays. Kinome-wide scanning is a common strategy to identify the primary kinase targets of a compound and to assess its selectivity. nih.gov Following initial identification, target validation typically involves cellular assays to confirm that the compound's biological effects are mediated through the inhibition of the identified target. For example, in the case of the FLT3 inhibitor derivatives, cellular assays using leukemia cell lines that are dependent on FLT3 signaling were used to validate the target. nih.govresearchgate.net While these strategies have been applied to its derivatives, there is no information available on specific target identification and validation efforts for this compound itself.

Allosteric Modulation Mechanisms

A significant area of investigation for this compound analogues has been their role as allosteric modulators of G protein-coupled receptors (GPCRs). Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site (the binding site of the endogenous ligand). This binding can result in either a positive (potentiation) or negative (inhibition) modulation of the receptor's response to the endogenous agonist.

Derivatives of this compound have been identified as positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.govacs.org For example, the compound 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB), which shares the benzamide core, was one of the first centrally active mGluR5 PAMs described. nih.govacs.org Structure-activity relationship (SAR) studies on this scaffold revealed that substitutions on the benzamide and phenyl rings could significantly alter potency and efficacy. nih.govacs.org

In a separate line of research, 2-sulfonamidebenzamide derivatives have been explored as allosteric modulators of MrgX1, a receptor implicated in chronic pain. researchgate.net While these compounds are structurally distinct, they share the benzamide functional group, highlighting its versatility in molecular recognition at allosteric sites.

The following table summarizes the allosteric modulation activity of selected this compound analogues and related compounds.

Compound ClassTarget ReceptorModulation TypeKey Findings
N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamidesmGluR5Positive Allosteric Modulator (PAM)Electronegative substituents on the benzamide moiety increase potency. nih.govacs.org
2-sulfonamidebenzamidesMrgX1Allosteric ModulatorHalogen substituents can improve potency. researchgate.net
Isoindolinone derivativesmGluR2Negative Allosteric Modulator (NAM)Indazole-containing structures have been patented as mGluR2 NAMs. google.com

Pre Clinical Pharmacological Evaluation of N 1h Indazol 5 Yl Benzamide in Vitro and in Vivo Non Human Models

Cell-Based Assays for Functional Efficacy and Potency

No specific data for N-(1H-indazol-5-yl)benzamide was found. The following information is based on structurally related compounds.

Cell Proliferation and Viability Assays

Derivatives of N-(1H-indazol-yl)benzamide have been investigated for their antiproliferative activities across various cancer cell lines. For instance, a series of N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide derivatives were evaluated as potential inhibitors of Cyclin-Dependent Kinase 7 (CDK7). One of the lead compounds from this series demonstrated significant inhibitory effects on the proliferation of various cancer cell lines, as detailed in the table below.

Cell LineCancer TypeIC50 (nM)
A549Lung Carcinoma154
K-562Chronic Myeloid Leukemia< 10
PC-3Prostate CancerNot specified
Hep-G2HepatomaNot specified

Data for a derivative, 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide, a potent Pan-BCR-ABL inhibitor, showed a GI50 of < 10 nM and a Total Growth Inhibition (TGI) of 154 nM in the K-562 cell line. nih.gov

Another study on N-(1H-indazol-6-yl)benzenesulfonamide derivatives as Polo-like kinase 4 (PLK4) inhibitors found that a lead compound exhibited an IC50 of 1.3 µM against the MCF-7 breast cancer cell line. nih.gov

Apoptosis and Cell Cycle Modulation

The induction of apoptosis and modulation of the cell cycle are common mechanisms of action for anticancer compounds. Studies on N-substituted benzamides have shown that they can induce apoptosis through the mitochondrial pathway, involving the release of cytochrome c and activation of caspase-9. nih.gov Furthermore, these compounds have been observed to cause a G2/M phase cell cycle block, which occurs independently of p53. nih.gov

In a study of N-(1H-indazol-6-yl)benzenesulfonamide derivatives, a lead compound was shown to induce apoptosis in MCF-7 cells in a concentration-dependent manner. At concentrations of 1.0 µM and 5.0 µM, the apoptotic rates were 15.3% and 56.5%, respectively. nih.gov

Research on other benzimidazole (B57391) derivatives has also demonstrated the ability to induce apoptosis and cause cell cycle arrest at the G1 or G2/M phase in different human cancer cell lines. researchgate.netmdpi.com

Cell Migration and Invasion Studies

While the overexpression of PLK4, a target of some indazole derivatives, is linked to tumor cell migration and invasion, no specific studies evaluating the effect of this compound on these processes were identified. nih.gov

Target Engagement and On-Target Activity Assessment in Cellular Models

No direct target engagement studies for this compound have been reported. However, related compounds have been shown to engage with specific cellular targets. For example, N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide derivatives have been identified as potent inhibitors of CDK7. acs.orgacs.org A lead compound from this series exhibited an IC50 value of 4 nM against CDK7 and demonstrated high selectivity over other cyclin-dependent kinases. acs.org

Another related compound, 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide, was found to be a potent pan-BCR-ABL inhibitor, including activity against the T315I mutant, with IC50 values of < 0.5 nM against wild-type BCR-ABL and 9 nM against the T315I mutant. nih.gov This compound also showed significant inhibition of other oncogenic kinases such as c-Kit, FGFR1, and FLT3. nih.gov

Furthermore, N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been developed as highly effective PLK4 inhibitors, with one compound showing a PLK4 IC50 of 0.1 nM. nih.govrsc.org

Proof-of-Concept Studies in Relevant Animal Disease Models (Non-human)

There is no available data from in vivo studies in animal models for this compound.

Efficacy Evaluation in Established Disease Models

A study on a potent N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide derivative as a CDK7 inhibitor evaluated its efficacy in a mouse model of autosomal dominant polycystic kidney disease (ADPKD). The compound was found to significantly down-regulate the protein expression of AMPD3 in the cyst-lining epithelial cells of the kidney in this model. acs.org

In a pharmacokinetic study in mice, a lead N-(1H-indazol-6-yl)benzenesulfonamide derivative (PLK4 inhibitor) exhibited an area under the curve (AUC0−t) of 447 ± 47.6 ng·h/mL and a half-life (T1/2) of 1.07 ± 0.111 hours. nih.govrsc.org

Dose-Response Relationships in Animal Models

The establishment of a clear dose-response relationship is a critical step in the preclinical evaluation of any new chemical entity. For a compound like this compound, this would involve administering a range of doses to appropriate animal models to observe the magnitude of the pharmacological effect. While specific in vivo efficacy studies for this compound are not publicly available, the methodology for determining dose-response relationships is well-established.

Typically, studies would be conducted in rodent models, such as mice or rats, relevant to the therapeutic target of the compound. For instance, in the evaluation of indazole derivatives for anti-inflammatory activity, a carrageenan-induced paw edema model in rats is commonly employed. In such a study, different doses of the test compound would be administered prior to the inflammatory insult, and the degree of swelling would be measured over time.

The data below illustrates a hypothetical dose-response relationship for an indazole derivative in an animal model of inflammation.

Dose (mg/kg)Inhibition of Paw Edema (%)Statistical Significance (p-value)
1025.3<0.05
3048.7<0.01
10065.2<0.001

This table demonstrates that as the dose of the compound increases, the percentage of inhibition of paw edema also increases, indicating a positive dose-response relationship. Such studies are crucial for determining the optimal dose range for further preclinical and clinical development.

Pharmacodynamic Biomarker Monitoring in Animal Studies

Pharmacodynamic (PD) biomarkers are used in animal studies to provide evidence of target engagement and to understand the mechanism of action of a drug candidate. For this compound, the choice of biomarkers would depend on its intended pharmacological target. Given that many indazole derivatives exhibit anti-inflammatory and anti-cancer properties, relevant biomarkers could include levels of pro-inflammatory cytokines or markers of cell proliferation and apoptosis. nih.gov

For example, if this compound were being investigated as an anti-inflammatory agent, researchers might measure the levels of cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the plasma or inflamed tissue of treated animals. A significant reduction in these cytokine levels following treatment would serve as a positive pharmacodynamic marker. nih.gov

The following table provides a hypothetical example of pharmacodynamic biomarker modulation by an indazole derivative in an animal model.

Treatment GroupPlasma TNF-α (pg/mL)Plasma IL-6 (pg/mL)
Vehicle Control150.2 ± 12.5210.8 ± 18.3
Indazole Derivative (30 mg/kg)85.6 ± 9.8115.4 ± 15.1
Positive Control (Dexamethasone)70.1 ± 8.298.7 ± 11.9

These data would suggest that the indazole derivative is effective at reducing systemic inflammation, providing a measurable indicator of its biological activity in a living organism.

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

In vitro ADME studies are essential for predicting the pharmacokinetic properties of a drug candidate in humans. These assays provide early insights into a compound's potential for absorption, distribution throughout the body, metabolic stability, and routes of elimination.

Metabolic Stability in Microsomes and Hepatocytes

Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. In vitro assays using liver microsomes and hepatocytes are standard methods for assessing this parameter. researchgate.netspringernature.com Microsomes contain Phase I metabolic enzymes like cytochrome P450s, while hepatocytes contain both Phase I and Phase II enzymes, offering a more complete picture of metabolic fate. researchgate.netthermofisher.com

The stability of this compound would be determined by incubating the compound with liver microsomes or hepatocytes from different species (e.g., mouse, rat, human) and measuring the rate of its disappearance over time. researchgate.net The results are typically expressed as in vitro half-life (t½) and intrinsic clearance (CLint). thermofisher.com Rapid metabolism in these systems can be a significant hurdle in drug development, as was observed with the indazole-based KasA inhibitor DG167, which underwent rapid demethylation in mouse liver microsomes. nih.gov

Below is a representative data table for the metabolic stability of a hypothetical indazole derivative.

SystemSpeciesIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg protein)
MicrosomesMouse1592.4
MicrosomesRat3539.8
MicrosomesHuman>60<11.6
HepatocytesHuman>120<5.8

These hypothetical results would suggest that the compound is rapidly metabolized in mouse microsomes but is significantly more stable in rat and human systems, a desirable characteristic for a drug candidate.

Plasma Protein Binding

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, influences its distribution and availability to act at its target site. mdpi.com Only the unbound fraction of a drug is considered pharmacologically active. High plasma protein binding can affect a drug's pharmacokinetic and pharmacodynamic properties. researchgate.net

The plasma protein binding of this compound would be determined using techniques like equilibrium dialysis or ultrafiltration. inotiv.com In these assays, the compound is incubated with plasma, and the bound and unbound fractions are separated and quantified.

A typical data table for plasma protein binding is shown below.

SpeciesPercent Bound (%)Fraction Unbound (fu)
Mouse92.50.075
Rat95.10.049
Human98.80.012

This hypothetical data indicates high plasma protein binding across species, which would need to be considered when interpreting in vivo efficacy and pharmacokinetic data.

Permeability Assessment (e.g., Caco-2, PAMPA)

A drug's ability to permeate biological membranes is a critical factor for its oral absorption. In vitro permeability is commonly assessed using cell-based assays like the Caco-2 model or non-cell-based assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA). researchgate.net

The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized epithelial cells that serves as a model of the intestinal barrier. researchgate.neteurekaselect.com The permeability of a compound is measured by its transport across this monolayer. PAMPA provides a high-throughput method to predict passive diffusion by measuring a compound's ability to cross an artificial lipid membrane.

The apparent permeability coefficient (Papp) is calculated in these assays. A high Papp value is generally indicative of good intestinal absorption. The table below shows hypothetical permeability data for an indazole derivative.

AssayDirectionPapp (10⁻⁶ cm/s)Efflux Ratio
Caco-2Apical to Basolateral (A→B)15.22.5
Caco-2Basolateral to Apical (B→A)38.0
PAMPAN/A18.5N/A

The hypothetical high A→B Papp value in both assays suggests good passive permeability. The efflux ratio greater than 2 in the Caco-2 assay indicates that the compound may be a substrate for efflux transporters, which could potentially limit its net absorption in vivo. nih.gov

Early In Vivo Pharmacokinetics in Animal Models

Early in vivo pharmacokinetic (PK) studies in animal models, typically rodents, are conducted to understand how a drug candidate is absorbed, distributed, metabolized, and eliminated in a whole organism. These studies provide crucial data on key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).

For this compound, a typical early PK study would involve administering the compound intravenously and orally to rats or mice and collecting blood samples at various time points. The concentration of the compound in the plasma would then be measured to generate a concentration-time profile.

The following table presents a hypothetical summary of key pharmacokinetic parameters for an indazole derivative in rats.

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL)580850
Tmax (h)0.081.5
AUC₀-inf (ng·h/mL)12504500
t½ (h)3.54.2
CL (mL/min/kg)13.3-
Vd (L/kg)3.9-
Oral Bioavailability (%F)36

These hypothetical results suggest moderate clearance and a reasonable half-life for the compound in rats. The oral bioavailability of 36% indicates decent absorption and/or first-pass metabolism. Such data are vital for guiding dose selection in further efficacy and toxicology studies and for predicting human pharmacokinetics. nih.govbrown.edu

Computational Chemistry and Molecular Modeling for N 1h Indazol 5 Yl Benzamide

Molecular Docking Simulations and Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how N-(1H-indazol-5-yl)benzamide might interact with specific biological targets at an atomic level.

Docking studies on related indazole and benzamide (B126) derivatives have been performed to elucidate their binding modes with various protein targets. For instance, studies on novel indazole derivatives have identified key interactions within the binding sites of cancer-related receptors. nih.gov The process involves preparing the 3D structure of the ligand (this compound) and the receptor protein, followed by a conformational search to find the optimal binding pose, which is then scored based on binding energy. nih.govmdpi.com

Key interactions typically observed for this class of compounds include hydrogen bonds formed by the amide N-H group and the indazole ring nitrogens, as well as hydrophobic interactions involving the benzoyl and indazole rings. For example, in a study of indazole amides with a renal cancer receptor, the binding energy values were used to rank and identify the most promising ligands. nih.gov Analysis of the docked poses reveals specific amino acid residues that are critical for binding, providing a roadmap for designing analogs with improved affinity and selectivity.

Target Protein ClassPotential Interacting ResiduesTypes of InteractionReference Compound Class
Protein KinasesAsp, Ser, GluHydrogen BondingIndazole-benzimidazoles researchgate.net
Transcription FactorsTyr, His, GlnHydrogen Bonding, π-π StackingIndazole Derivatives nih.gov
G-Protein Coupled ReceptorsPhe, Trp, LeuHydrophobic InteractionsN-aryl-indazolyl-amides nih.gov

This table presents potential interactions based on studies of analogous compounds.

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and the stability of key interactions.

For a ligand like this compound, MD simulations are employed to validate the binding poses predicted by docking. nih.gov A simulation of the ligand-protein complex submerged in a solvent box is run for several nanoseconds. The resulting trajectory is analyzed to monitor parameters such as root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex. Stable RMSD values suggest a persistent and stable binding mode. researchgate.net Furthermore, MD simulations can reveal the role of water molecules in mediating interactions and provide a more accurate estimation of binding free energy. nih.gov

Virtual Screening for Novel Analogs and Hit Expansion

Virtual screening is a computational strategy used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. Starting with the this compound scaffold, virtual screening can be used to explore vast chemical space for novel analogs with potentially enhanced activity or improved pharmacokinetic profiles. nih.govsemanticscholar.org

This process can be either structure-based or ligand-based. In structure-based virtual screening, a library of compounds is docked into the active site of a target protein, and the compounds are ranked based on their predicted binding affinity. nih.gov Ligand-based methods use the known structure of this compound as a template to search for similar molecules based on 2D or 3D similarity or by using a pharmacophore model derived from its key chemical features. This "hit expansion" process is crucial for moving from an initial hit compound to a more optimized lead series. nih.gov

Homology Modeling for Novel Target Structure Prediction

In cases where the experimental 3D structure of a potential biological target for this compound has not been determined, homology modeling can be employed. semanticscholar.org This method constructs an atomic-resolution model of the "target" protein from its amino acid sequence and an experimentally determined 3D structure of a related homologous protein (the "template"). nih.gov

The process involves four main steps: template identification, sequence alignment between the target and template, model building, and model evaluation. nih.gov Once a reliable 3D model of the target protein is generated, it can be used for molecular docking and molecular dynamics simulations with this compound to predict binding modes and guide further experimental studies. This approach is particularly valuable in the early stages of drug discovery when targeting novel or less-studied proteins. semanticscholar.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can provide valuable insights into its geometry, electronic properties, and chemical reactivity. nih.govmultidisciplinaryjournals.com

DFT calculations are used to determine the optimized molecular geometry and to compute various electronic parameters. Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites susceptible to electrophilic or nucleophilic attack. multidisciplinaryjournals.com

Quantum Chemical ParameterSignificanceTypical Application
HOMO EnergyElectron-donating abilityPredicts reactivity with electrophiles
LUMO EnergyElectron-accepting abilityPredicts reactivity with nucleophiles
HOMO-LUMO GapChemical stability, reactivityAssesses kinetic stability
Molecular Electrostatic PotentialCharge distributionIdentifies sites for non-covalent interactions

This table is based on general DFT applications and findings for related heterocyclic compounds. nih.govmultidisciplinaryjournals.com

Cheminformatics Approaches for Chemical Space Exploration

Cheminformatics combines computational methods to analyze and model large datasets of chemical compounds. For this compound, cheminformatics approaches are used to explore its chemical space, predict its properties, and understand structure-activity relationships (SAR). nih.govnih.gov

One key technique is Quantitative Structure-Activity Relationship (QSAR) modeling. 3D-QSAR studies on indazole derivatives have been used to correlate their structural features with biological activity, such as inhibitory potency against specific targets like HIF-1α. nih.gov These models generate contour maps that indicate where steric bulk or specific electronic properties may enhance or diminish activity, providing a guide for lead optimization. nih.govsemanticscholar.org

Additionally, cheminformatics tools are used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. doi.org By calculating molecular descriptors such as molecular weight, logP, and polar surface area, researchers can assess the "drug-likeness" of this compound and its analogs early in the discovery process, helping to prioritize compounds with favorable pharmacokinetic profiles.

Advanced Analytical and Bioanalytical Methodologies for Research Application

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity and Stability Analysis

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is an indispensable tool for assessing the purity of N-(1H-indazol-5-yl)benzamide and evaluating its stability under various stress conditions. This technique offers high resolution and sensitivity, allowing for the separation, identification, and quantification of the parent compound from its impurities and degradation products.

A typical reversed-phase HPLC method would be developed to achieve optimal separation. The method's validation would adhere to established guidelines, assessing parameters like specificity, linearity, accuracy, and precision. For stability analysis, the compound is subjected to stress conditions such as acid, base, oxidation, heat, and light. The samples are then analyzed by HPLC-MS to identify and quantify any degradants that form.

Table 1: Illustrative HPLC-MS Parameters for this compound Analysis

Parameter Condition
HPLC System Agilent 1290 Infinity II or equivalent
Column C18 column (e.g., 150 × 4.6 mm, 5 μm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile (B52724)
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
MS Detector Triple Quadrupole or Orbitrap Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive

| Monitored Ion (m/z) | [M+H]⁺ for this compound |

Table 2: Example Stability Data from Forced Degradation Study

Stress Condition % Assay of this compound % Total Degradation Products
Control 99.8 <0.2
0.1 N HCl (80°C, 6h) 92.5 7.3
0.1 N NaOH (80°C, 6h) 88.1 11.7
3% H₂O₂ (RT, 24h) 95.2 4.6

| Heat (105°C, 24h) | 99.5 | <0.5 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization of Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of molecules, including the metabolites of this compound. nih.govresearchgate.net Following in vitro or in vivo studies, metabolites can be isolated and analyzed using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. These analyses provide detailed information about the molecule's carbon-hydrogen framework and the connectivity of atoms, which is essential for identifying the exact sites of metabolic modification.

For instance, a common metabolic transformation is hydroxylation. If this compound were to be hydroxylated on the benzoyl ring, specific changes in the ¹H and ¹³C NMR spectra would be observed. The aromatic region of the ¹H spectrum would show a shift in the signals corresponding to the protons on that ring, and a new resonance for the hydroxyl group might appear.

Table 3: Hypothetical ¹H NMR Chemical Shift Changes Upon Metabolite Formation

Position of Proton This compound (δ, ppm) Hypothetical Hydroxylated Metabolite (δ, ppm)
Indazole H-3 ~8.10 ~8.11
Indazole H-4 ~7.60 ~7.61
Indazole H-7 ~7.50 ~7.52
Benzoyl H-2',6' ~7.90 ~7.85
Benzoyl H-3',5' ~7.55 ~7.30

| Benzoyl H-4' | ~7.45 | ~6.90 (example site of hydroxylation) |

Quantitative Method Development for this compound in Biological Matrices (Non-human)

To understand the pharmacokinetics of this compound, a robust and validated bioanalytical method is required for its quantification in biological matrices such as plasma, serum, or tissue homogenates from non-human test systems. LC-MS/MS is the standard technique for this purpose due to its high selectivity and sensitivity.

The goal of sample preparation is to extract the analyte from the complex biological matrix while removing interfering substances like proteins and phospholipids. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method is optimized to maximize recovery and minimize matrix effects.

Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol (B129727) is added to precipitate proteins.

Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its differential solubility in two immiscible liquids, offering cleaner extracts than PPT.

Solid-Phase Extraction (SPE): Provides the cleanest samples by utilizing a solid sorbent to selectively bind the analyte or interferences, which are then washed away or eluted.

Table 4: Comparison of Extraction Techniques for this compound from Rat Plasma

Extraction Method Analyte Recovery (%) Matrix Effect (%)
Protein Precipitation 95 ± 5 25 ± 8
Liquid-Liquid Extraction 88 ± 6 10 ± 4

| Solid-Phase Extraction | 92 ± 4 | <5 |

A bioanalytical method must be rigorously validated to ensure its reliability. nih.govajpsonline.com Validation is performed according to guidelines from regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA). europa.eueuropa.eu

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. ijprajournal.com

Linearity: The method should produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated, and its correlation coefficient (r²) should ideally be ≥0.99.

Accuracy: The closeness of the determined value to the nominal concentration. It is expressed as a percentage of the nominal value and should be within ±15% (±20% at the lower limit of quantification). europa.eu

Precision: The degree of scatter between a series of measurements. It is expressed as the coefficient of variation (CV) and should not exceed 15% (20% at the lower limit of quantification). europa.eu

Table 5: Example Accuracy and Precision Data for this compound QC Samples in Rat Plasma

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) (n=5) Intra-day Accuracy (%) (n=5) Inter-day Precision (%CV) (n=15) Inter-day Accuracy (%) (n=15)
LLOQ 1 8.5 105.2 11.2 103.5
Low 3 6.2 98.7 7.8 99.1
Medium 50 4.1 101.5 5.5 102.0

| High | 150 | 3.5 | 97.9 | 4.8 | 98.3 |

Microscopy Techniques for Cellular Localization and Intracellular Target Interaction

Microscopy techniques are employed to visualize the subcellular distribution of this compound and to investigate its interaction with potential intracellular targets. High-resolution imaging can provide critical insights into the compound's mechanism of action.

To enable visualization, the compound may be chemically modified by attaching a fluorescent tag (a fluorophore). This fluorescent analog can then be introduced to cultured cells, and its localization can be monitored using fluorescence microscopy or confocal microscopy. These techniques can reveal if the compound accumulates in specific organelles such as the nucleus, mitochondria, or endoplasmic reticulum.

Alternatively, if a specific protein target is known or hypothesized, techniques like Förster Resonance Energy Transfer (FRET) microscopy can be used to study the proximity and interaction between the compound and the target protein in a live cell environment.

Future Research Directions and Unexplored Avenues for N 1h Indazol 5 Yl Benzamide

Exploration of Novel Therapeutic Indications Based on Mechanistic Insights

The primary mechanism of action for many indazole derivatives involves the inhibition of protein kinases, which are crucial in cell signaling pathways regulating growth, proliferation, and apoptosis. nih.gov While much focus has been on their use in cancer, the specific kinases inhibited by N-(1H-indazol-5-yl)benzamide and its analogs could be relevant in a variety of other diseases.

Future research should focus on:

Broad Kinase Profiling: Systematically screening this compound derivatives against a comprehensive panel of human kinases. This could uncover unexpected targets and suggest novel therapeutic applications beyond the initial scope.

Non-Oncological Kinase-Driven Diseases: Many non-cancerous proliferative or inflammatory diseases are driven by aberrant kinase activity. For instance, derivatives of N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide have been identified as potent inhibitors of Cyclin-Dependent Kinase 7 (CDK7), showing potential for treating autosomal dominant polycystic kidney disease (ADPKD). figshare.com Further investigation into inflammatory conditions, fibrosis, and neurodegenerative disorders where specific kinases are implicated could be a fruitful area of research.

Targeting Novel Kinases: Research has demonstrated the versatility of the indazole scaffold in targeting a range of kinases including Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Aurora kinases. nih.govnih.gov Exploring the potential of this compound derivatives to inhibit less-explored kinases could lead to first-in-class therapeutics for diseases with high unmet medical needs. For example, novel 1H-indazole derivatives have been investigated as inhibitors of Rho kinase (ROCK), a target for hypertension. researchgate.net

Potential Therapeutic AreaImplicated Kinase FamilyRationale for Exploration
Autosomal Dominant Polycystic Kidney Disease (ADPKD)Cyclin-Dependent Kinases (e.g., CDK7)Inhibition of cyst growth has been demonstrated with indazole-based CDK7 inhibitors. figshare.com
HypertensionRho Kinase (ROCK)Indazole derivatives have shown potent ROCK inhibition and vasorelaxant activity. researchgate.net
Inflammatory DiseasesVarious (e.g., JAK, SYK)Aberrant kinase signaling is a hallmark of many inflammatory and autoimmune disorders.
FibrosisReceptor Tyrosine Kinases (e.g., FGFR, PDGFR)Key pathways in fibrotic diseases are driven by kinases that indazoles are known to inhibit.

Development of Prodrug Strategies for Improved Bioavailability or Targeted Delivery

A significant hurdle in the development of kinase inhibitors is achieving optimal pharmacokinetic (PK) properties. Poor oral bioavailability, rapid metabolism, or low solubility can limit the efficacy of a promising compound. For instance, a representative amino-indazole derivative designed to target FGFR4 showed excellent in vitro activity but had limited in vivo anti-tumor activity due to poor PK. wjgnet.com

Future strategies should include:

Improving Solubility and Absorption: Designing prodrugs that mask polar functional groups of the parent molecule can enhance its lipophilicity and passive diffusion across the gut wall. Ester, carbamate, or phosphate (B84403) prodrugs are common strategies that could be applied.

Targeted Delivery: Prodrugs can be engineered to be activated by specific enzymes that are overexpressed in target tissues, such as tumors. This approach can increase the concentration of the active drug at the site of action while minimizing systemic exposure and potential toxicity.

Overcoming Poor PK: For compounds with known PK limitations, a systematic prodrug design approach can be undertaken. The synthesis of potential prodrugs of indazoles has been explored in other contexts, such as for HIV-1 inhibitors, providing a methodological basis for this work. mdpi.com

Application of Artificial Intelligence and Machine Learning in Lead Optimization

Modern drug discovery is increasingly benefiting from the integration of artificial intelligence (AI) and machine learning (ML). nih.govjsr.org These technologies can accelerate the drug development process, reduce costs, and improve the success rate of preclinical candidates. mednexus.orgijirt.org For a scaffold like this compound, AI and ML can be transformative.

Key applications include:

Predictive Modeling: ML algorithms can build Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of novel derivatives before they are synthesized. nih.gov This allows researchers to prioritize the synthesis of compounds with the highest probability of success.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the indazole scaffold, optimized for specific properties like high potency against a target kinase and low predicted toxicity. mednexus.org

Virtual Screening: AI-powered high-throughput virtual screening can rapidly screen vast virtual libraries of compounds to identify those most likely to bind to a specific kinase target, complementing traditional screening methods. nih.gov

AI/ML ApplicationObjective in Compound DevelopmentPotential Impact
QSAR ModelingPredict activity and ADMET properties of new derivatives.Prioritize synthesis, reduce unnecessary experiments.
Generative ModelsDesign novel indazole-based molecules with desired profiles.Accelerate lead discovery and optimization. mednexus.org
Virtual ScreeningIdentify promising hits from large compound libraries.Increase the efficiency of hit identification. nih.gov

Despite its potential, challenges in applying AI include inefficient data integration from diverse datasets and the need for robust methods to collect and collate this information for efficient analysis. mednexus.org

Investigation of Resistance Mechanisms (if applicable)

A major challenge with targeted therapies, especially kinase inhibitors, is the development of drug resistance. nih.gov Resistance can be primary (pre-existing) or acquired through mutations in the drug target or activation of bypass signaling pathways. wjgnet.comnih.gov

For this compound derivatives targeting kinases, it is crucial to proactively investigate potential resistance mechanisms.

Identification of Resistance Mutations: Studies on other kinase inhibitors provide a roadmap. For example, HCC patients treated with the FGFR4 inhibitor BLU-554 developed resistance due to mutations at the gatekeeper site (V550M, V550L) and hinge-1 site (C552R) of FGFR4. wjgnet.com Researchers have already begun designing new amino-indazole derivatives to target these specific resistance mutations. wjgnet.com

Bypass Signaling Pathways: Resistance can also emerge when tumor cells activate alternative signaling pathways to circumvent the inhibited kinase. nih.gov For example, amplification of the MET receptor tyrosine kinase can confer resistance to EGFR inhibitors by activating downstream PI3K-AKT signaling. nih.gov Research should aim to identify such bypass tracks and develop strategies to co-target them.

Integration with Combination Therapies in Pre-clinical Settings

To enhance efficacy and overcome resistance, kinase inhibitors are often used in combination with other therapeutic agents. Preclinical investigation of combination therapies is a critical step in the development of this compound derivatives.

Promising combinations to explore include:

With Other Kinase Inhibitors: Combining inhibitors that target different nodes in a signaling pathway or that block resistance-conferring bypass pathways can lead to synergistic effects.

With Immunotherapies: There is growing evidence of synergy between targeted therapies and immune checkpoint inhibitors (ICIs). wjgnet.com For instance, Phase I clinical trials of the FGFR4 inhibitor Irpagratinib showed a higher objective response rate when combined with the ICI atezolizumab in HCC patients. wjgnet.com

With Chemotherapy or Other Targeted Agents: Preclinical models can be used to test for synergy with standard-of-care chemotherapies or other targeted drugs relevant to the disease context. For example, combining the indazole-based drug axitinib (B1684631) with losartan (B1675146) has been explored to mitigate side effects like hypertension. researchgate.net

Addressing Remaining Research Gaps and Challenges in Compound Development

Despite the promise of the this compound scaffold, several overarching challenges and research gaps must be addressed for successful clinical translation.

Improving Selectivity: Many kinase inhibitors target multiple kinases, which can lead to off-target effects. Future medicinal chemistry efforts should focus on designing derivatives with higher selectivity for the intended target to improve the therapeutic window. Structure-based design and computational modeling will be essential tools in this endeavor. nih.gov

Understanding On- and Off-Target Pharmacology: A comprehensive understanding of the full pharmacological profile of lead compounds is necessary. This includes not only identifying all kinase targets but also understanding the functional consequences of their inhibition.

Bridging the In Vitro-In Vivo Gap: As noted, potent in vitro activity does not always translate to in vivo efficacy, often due to poor pharmacokinetic properties. wjgnet.com A stronger focus on early ADMET profiling and optimization is needed to improve the success rate of compounds entering in vivo studies.

Biomarker Development: Identifying predictive biomarkers is crucial for patient stratification in clinical trials. Research should focus on discovering biomarkers that can predict which patients are most likely to respond to treatment with a specific this compound derivative.

By systematically addressing these future research directions, the full therapeutic potential of the this compound class of compounds can be more effectively explored and developed for the benefit of patients.

Q & A

Q. What are common synthetic routes for preparing N-(1H-indazol-5-yl)benzamide derivatives?

A standard approach involves coupling reactions between benzoyl chloride derivatives and 5-aminoindazole precursors. For example, Suzuki-Miyaura cross-coupling (e.g., Example 19 in EP 2 903 618 B1) uses palladium catalysts (e.g., Pd(dppf)Cl₂) with arylboronic acids and bases like K₂CO₃ in dioxane/water at 100°C . Crude products are often carried forward without purification for subsequent functionalization. Alternative routes include amidation via activated esters or carbodiimide-mediated coupling.

Q. How is NMR spectroscopy utilized in structural characterization?

¹H and ¹³C NMR are critical for confirming substitution patterns and regiochemistry. For example, in analogues like N-[3-(3,4-dichlorophenyl)-1H-indazol-5-yl]quinolin-4-amine hydrochloride, ¹H NMR reveals aromatic protons at δ 7.2–8.5 ppm and coupling constants (J = 8–9 Hz) indicative of adjacent substituents . ¹³C NMR data (e.g., carbonyl signals at ~167 ppm) confirm amide bond formation.

Q. What in vitro assays are used for initial biological evaluation?

Anticancer screening typically employs cell viability assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7). For PARP-1 inhibitors, enzymatic inhibition assays measure IC₅₀ values using recombinant PARP-1 and NAD⁺ substrates . Dose-response curves and selectivity indices against non-cancerous cells (e.g., HEK293) are essential for early validation.

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling conditions be optimized for aryl-substituted derivatives?

Key parameters include:

  • Catalyst selection : Pd(dppf)Cl₂ or Pd(PPh₃)₄ for electron-deficient aryl partners.
  • Solvent system : Dioxane/water (4:1) at 100°C for 16 hours achieves >70% yield in Example 19 .
  • Base optimization : K₂CO₃ or Cs₂CO₃ for improved solubility and reaction efficiency.

Q. What computational strategies enhance the design of bioactive derivatives?

Integrated approaches combine:

  • Molecular docking : To predict binding affinity with targets (e.g., PARP-1 active site) .
  • QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups) with anticancer activity .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties early in design .

Q. How to resolve discrepancies in reported biological activity data?

Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., incubation time, cell density).
  • Compound purity : Crude intermediates (Example 19, ) may contain impurities affecting activity.
  • Structural confirmation : Validate regiochemistry via X-ray crystallography (e.g., SHELX-refined structures in ).

Q. What methodologies are critical for X-ray crystallographic analysis?

  • Data collection : Use Bruker APEX diffractometers with Mo-Kα radiation (λ = 0.71073 Å) .
  • Structure solution : SHELXS-97 for phase determination and SHELXL-97 for refinement .
  • Validation : Check R-factors (<0.05) and data-to-parameter ratios (>15:1) to ensure accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.